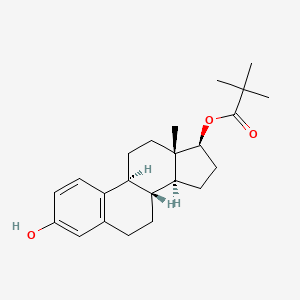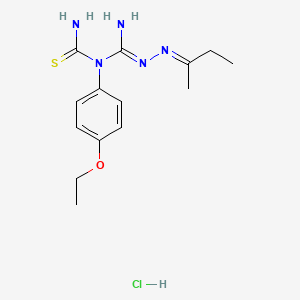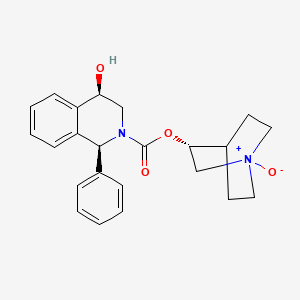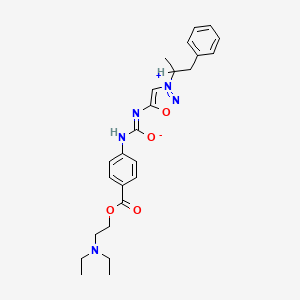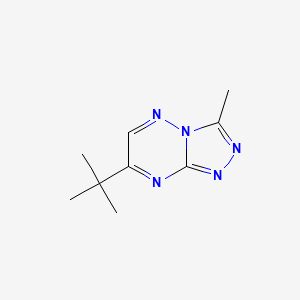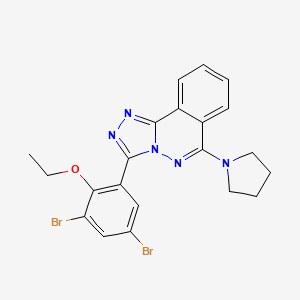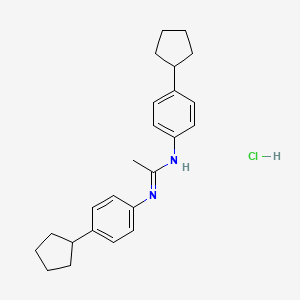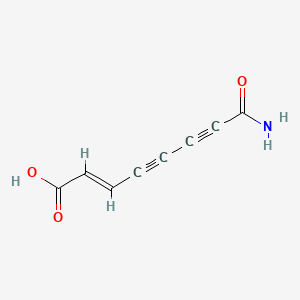
Einecs 302-039-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline structure. The reaction typically requires mild to moderate temperatures and can be carried out in various solvents, including ethanol and acetic acid.
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline often involves catalytic hydrogenation of isoquinoline. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the reduction of isoquinoline to 1,2,3,4-tetrahydroisoquinoline.
化学反応の分析
Types of Reactions
1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Isoquinoline and its derivatives.
Reduction: More saturated heterocyclic compounds.
Substitution: Various substituted tetrahydroisoquinolines depending on the reagents used.
科学的研究の応用
1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including alkaloids and pharmaceuticals.
Medicine: Research has shown its potential in developing drugs for neurological disorders, such as Parkinson’s disease, due to its structural similarity to neurotransmitters.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. In biological systems, it can act as a neurotransmitter analog, interacting with receptors and enzymes involved in neurotransmission. Its effects are mediated through binding to specific receptors, altering their activity, and influencing downstream signaling pathways.
類似化合物との比較
1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as isoquinoline and tetrahydroquinoline. While isoquinoline is an unsaturated compound with a similar structure, tetrahydroquinoline has a different ring structure. The unique feature of 1,2,3,4-tetrahydroisoquinoline is its saturated ring, which imparts different chemical reactivity and biological activity compared to its analogs.
List of Similar Compounds
- Isoquinoline
- Tetrahydroquinoline
- 1,2,3,4-tetrahydroquinoline
特性
CAS番号 |
94088-39-8 |
|---|---|
分子式 |
C52H80N16O22S4 |
分子量 |
1409.6 g/mol |
IUPAC名 |
2-(2-hydroxyethylamino)ethanol;5-[[4-(2-hydroxyethylamino)-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C36H36N12O14S4.4C4H11NO2/c49-15-13-37-31-43-33(39-23-3-1-5-27(17-23)63(51,52)53)47-35(45-31)41-25-11-9-21(29(19-25)65(57,58)59)7-8-22-10-12-26(20-30(22)66(60,61)62)42-36-46-32(38-14-16-50)44-34(48-36)40-24-4-2-6-28(18-24)64(54,55)56;4*6-3-1-5-2-4-7/h1-12,17-20,49-50H,13-16H2,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);4*5-7H,1-4H2/b8-7+;;;; |
InChIキー |
QUDSKSXXNMTKDF-YZNHWISSSA-N |
異性体SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)NCCO)S(=O)(=O)O)S(=O)(=O)O.C(CO)NCCO.C(CO)NCCO.C(CO)NCCO.C(CO)NCCO |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)NCCO)S(=O)(=O)O)S(=O)(=O)O.C(CO)NCCO.C(CO)NCCO.C(CO)NCCO.C(CO)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


